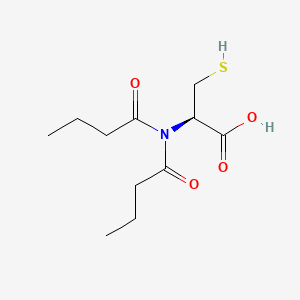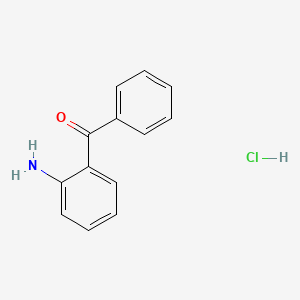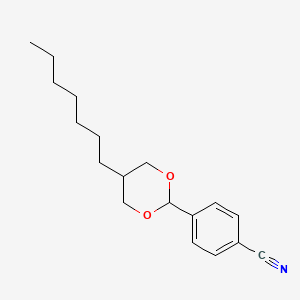
4-(5-Heptyl-1,3-dioxan-2-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Heptil-1,3-dioxan-2-il)benzonitrilo es un compuesto orgánico con la fórmula molecular C18H25NO2. Se caracteriza por un grupo benzonitrilo unido a un anillo de 1,3-dioxano, que está además sustituido con una cadena heptilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-(5-Heptil-1,3-dioxan-2-il)benzonitrilo típicamente involucra los siguientes pasos:
Formación del Anillo de 1,3-Dioxano: El paso inicial involucra la formación del anillo de 1,3-dioxano. Esto se puede lograr reaccionando un diol, como el 1,3-propanodiol, con un aldehído o una cetona en condiciones ácidas para formar el anillo de dioxano.
Unión de la Cadena Heptilo: La cadena heptilo se puede introducir a través de una reacción de sustitución nucleofílica, donde un haluro de heptilo reacciona con el anillo de dioxano en presencia de una base.
Introducción del Grupo Benzonitrilo: El paso final involucra la introducción del grupo benzonitrilo. Esto se puede lograr reaccionando el compuesto intermedio con un derivado de benzonitrilo en condiciones apropiadas.
Métodos de Producción Industrial
La producción industrial de 4-(5-Heptil-1,3-dioxan-2-il)benzonitrilo puede involucrar versiones optimizadas de las rutas sintéticas anteriores, con un enfoque en la escalabilidad, la rentabilidad y las consideraciones ambientales. El uso de reactores de flujo continuo y los principios de la química verde pueden mejorar la eficiencia y la sostenibilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-(5-Heptil-1,3-dioxan-2-il)benzonitrilo puede sufrir varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales como grupos hidroxilo o carbonilo.
Reducción: Las reacciones de reducción se pueden usar para convertir el grupo nitrilo en una amina u otras formas reducidas.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica o electrofílica, particularmente en el grupo benzonitrilo o en el anillo de dioxano.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio, trióxido de cromo y peróxido de hidrógeno.
Reducción: Se pueden usar agentes reductores como hidruro de aluminio y litio, borohidruro de sodio e hidrogenación catalítica.
Sustitución: Se pueden emplear reactivos como haluros de alquilo, cloruros de acilo y compuestos organometálicos en condiciones apropiadas.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilo o carbonilo, mientras que la reducción puede producir aminas. Las reacciones de sustitución pueden introducir varios grupos funcionales, lo que lleva a una amplia gama de derivados.
Aplicaciones Científicas De Investigación
4-(5-Heptil-1,3-dioxan-2-il)benzonitrilo tiene varias aplicaciones de investigación científica, que incluyen:
Química: El compuesto se puede usar como un bloque de construcción para la síntesis de moléculas más complejas. Su estructura única lo hace valioso para estudiar mecanismos de reacción y desarrollar nuevas metodologías sintéticas.
Biología: En la investigación biológica, el compuesto se puede usar como una sonda para estudiar interacciones enzima-sustrato y otros procesos bioquímicos.
Medicina: Las propiedades farmacológicas potenciales del compuesto lo convierten en un candidato para el descubrimiento y desarrollo de fármacos. Se puede evaluar su actividad contra varios objetivos biológicos.
Industria: En aplicaciones industriales, el compuesto se puede usar como un intermedio en la producción de productos químicos especiales, polímeros y otros materiales.
Mecanismo De Acción
El mecanismo de acción de 4-(5-Heptil-1,3-dioxan-2-il)benzonitrilo depende de su aplicación específica. En los sistemas biológicos, el compuesto puede interactuar con objetivos moleculares como enzimas, receptores o ácidos nucleicos. El anillo de dioxano y el grupo benzonitrilo pueden participar en varias interacciones de unión, influyendo en la actividad y la selectividad del compuesto. Los estudios detallados sobre la afinidad de unión, la cinética y las vías moleculares del compuesto son esenciales para dilucidar su mecanismo de acción.
Comparación Con Compuestos Similares
Compuestos Similares
- 4-(5-Hexil-1,3-dioxan-2-il)benzonitrilo
- 4-(5-Octilo-1,3-dioxan-2-il)benzonitrilo
- 4-(5-Etil-1,3-dioxan-2-il)benzonitrilo
Unicidad
4-(5-Heptil-1,3-dioxan-2-il)benzonitrilo es único debido a su sustitución específica de heptilo, que puede influir en sus propiedades físicas y químicas, como la solubilidad, la reactividad y la actividad biológica. La longitud de la cadena heptilo puede afectar las interacciones del compuesto con otras moléculas, haciéndolo distinto de sus análogos de cadena más corta o más larga.
Propiedades
Número CAS |
74800-45-6 |
|---|---|
Fórmula molecular |
C18H25NO2 |
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
4-(5-heptyl-1,3-dioxan-2-yl)benzonitrile |
InChI |
InChI=1S/C18H25NO2/c1-2-3-4-5-6-7-16-13-20-18(21-14-16)17-10-8-15(12-19)9-11-17/h8-11,16,18H,2-7,13-14H2,1H3 |
Clave InChI |
HJTXWRYYUUFEPX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1COC(OC1)C2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


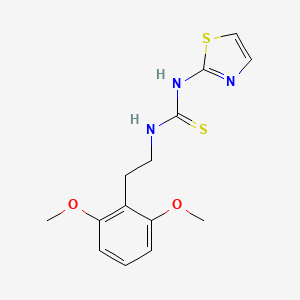


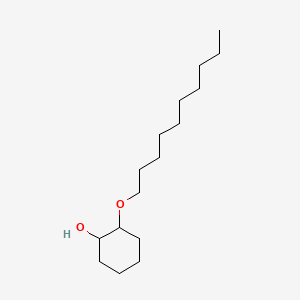
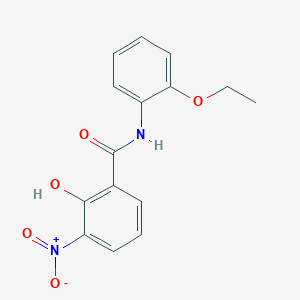

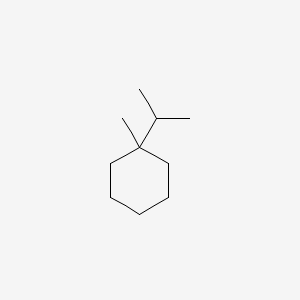
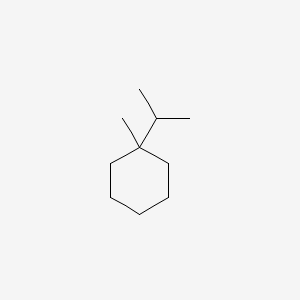
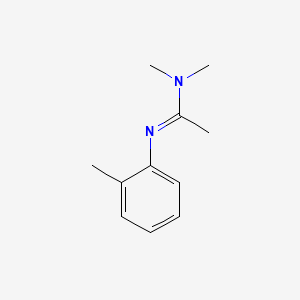
![2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol](/img/structure/B12652522.png)

